molecular formula C12H15IO7 B6183842 [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 1554363-68-6

[(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Cat. No. B6183842
CAS RN: 1554363-68-6
M. Wt: 398.1
InChI Key:
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Description

[(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, more commonly referred to as Iododihydropyran, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in water, alcohol, and ether. Iododihydropyran is a versatile compound, and its reactivity and stability make it an ideal choice for a number of laboratory experiments.

Mechanism of Action

Iododihydropyran is a versatile compound and its reactivity and stability make it an ideal choice for a number of laboratory experiments. The mechanism of action of Iododihydropyran is not fully understood, but it is believed to be related to its ability to act as an electrophile and nucleophile. It is thought that the reactivity of Iododihydropyran is due to the presence of the iodine atom, which is capable of forming covalent bonds with other molecules.
Biochemical and Physiological Effects
Iododihydropyran has been used in a variety of laboratory experiments, but its biochemical and physiological effects have not been extensively studied. It is believed that Iododihydropyran may have some antioxidant properties, but further research is needed to determine its exact physiological effects.

Advantages and Limitations for Lab Experiments

Iododihydropyran has a number of advantages for use in laboratory experiments. It is a stable compound that is soluble in a variety of solvents and is relatively non-toxic. It is also a versatile compound that can be used in a variety of reactions. However, Iododihydropyran is not suitable for use in reactions that require high temperatures or pressures.

Future Directions

Given the versatility of Iododihydropyran, there are a number of potential future directions for research. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted on the mechanism of action of Iododihydropyran and its potential uses in other laboratory experiments. Finally, further studies could be conducted on the synthesis of Iododihydropyran from other starting materials.

Synthesis Methods

Iododihydropyran can be synthesized from a variety of starting materials, including acetyl chloride, pyridine, and iodine. The reaction is typically performed in an inert atmosphere using a two-step process. In the first step, the acetyl chloride is reacted with pyridine to form an acyl pyridine intermediate. In the second step, the acyl pyridine intermediate is reacted with iodine to form Iododihydropyran.

Scientific Research Applications

Iododihydropyran has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of pharmaceuticals. Iododihydropyran has also been used in the synthesis of heterocyclic compounds and in the synthesis of polymers. It has also been used as a reagent in the synthesis of peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate involves the protection of a diol intermediate followed by iodination and acetylation.", "Starting Materials": [ "2,3-dihydroxy-4-methylpentanoic acid", "acetic anhydride", "pyridine", "iodine", "triethylamine", "toluene" ], "Reaction": [ "Protection of diol intermediate: 2,3-dihydroxy-4-methylpentanoic acid is reacted with acetic anhydride and pyridine to form the diacetate intermediate.", "Iodination: The diacetate intermediate is reacted with iodine and triethylamine in toluene to form the iodinated intermediate.", "Acetylation: The iodinated intermediate is reacted with acetic anhydride and pyridine to form the final product, [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate." ] }

CAS RN

1554363-68-6

Molecular Formula

C12H15IO7

Molecular Weight

398.1

Purity

95

Origin of Product

United States

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